Mono(2-ethyl-5-hydroxyhexyl) phthalate
Overview
Description
Mono(2-ethyl-5-hydroxyhexyl) phthalate is a phthalic acid monoester obtained by the formal condensation of one of the carboxy groups of phthalic acid with the primary hydroxy group of 2-ethylhexane-1,5-diol . It is a metabolite of di(2-ethylhexyl) phthalate (DEHP), a commonly used plasticizer . This compound is significant due to its role as an endocrine disruptor and its presence as a human urinary metabolite .
Biochemical Analysis
Biochemical Properties
Mono(2-ethyl-5-hydroxyhexyl) phthalate has been found to interact with various enzymes and proteins within the body. It has been shown to promote cell survival through the tryptophan-kynurenine-aryl hydrocarbon receptor (AHR) pathway . This involves the upregulation of the tryptophan transporters SLC7A5 and SLC7A8, as well as tryptophan 2,3-dioxygenase (TDO2), the key enzyme catalyzing the conversion of tryptophan to kynurenine .
Cellular Effects
In cellular studies, this compound has been observed to significantly increase cell viability and decrease apoptosis . It has been associated with increased cellular tryptophan and kynurenine levels . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It stimulates the nuclear localization of AHR and up-regulates the expression of CYP1A1 and CYP1B1, two prototype targets of AHR . The effects of this compound on cell survival can be abolished by siRNA knockdown or pharmacological inhibition of SLC7A5/SLC7A8, TDO2, or AHR .
Metabolic Pathways
This compound is involved in the tryptophan-kynurenine pathway . It induces the expression of TDO2, the key enzyme catalyzing the conversion of tryptophan to kynurenine .
Preparation Methods
The synthesis of Mono(2-ethyl-5-hydroxyhexyl) phthalate involves the esterification of phthalic acid with 2-ethylhexane-1,5-diol . The reaction typically requires an acid catalyst and is conducted under reflux conditions to drive the reaction to completion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized conditions for yield and purity .
Chemical Reactions Analysis
Mono(2-ethyl-5-hydroxyhexyl) phthalate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming mono(2-ethyl-5-oxohexyl) phthalate.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, nucleophiles like amines for substitution, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mono(2-ethyl-5-hydroxyhexyl) phthalate has several scientific research applications:
Mechanism of Action
Mono(2-ethyl-5-hydroxyhexyl) phthalate exerts its effects through the tryptophan-kynurenine-aryl hydrocarbon receptor (AHR) pathway . It increases cellular tryptophan uptake and kynurenine production, leading to the activation of AHR. This activation promotes the expression of genes involved in cell survival and proliferation, such as CYP1A1 and CYP1B1 . The compound’s impact on this pathway is significant in the context of endocrine disruption and its potential role in tumorigenesis .
Comparison with Similar Compounds
Mono(2-ethyl-5-hydroxyhexyl) phthalate is similar to other phthalate metabolites, such as:
Mono(2-ethylhexyl) phthalate (MEHP): Another metabolite of DEHP, known for its endocrine-disrupting properties.
Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP): Formed by the oxidation of this compound.
Mono-n-butyl phthalate (MnBP): A metabolite of dibutyl phthalate, also an endocrine disruptor.
This compound is unique due to its specific hydroxyl group, which influences its reactivity and biological activity .
Properties
IUPAC Name |
2-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,11-12,17H,3,8-10H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPQSGURZSTFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873160 | |
Record name | Mono-2-ethyl-5-hydroxyhexyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40321-99-1 | |
Record name | Mono-2-ethyl-5-hydroxyhexyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40321-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mono(2-ethyl-5-hydroxyhexyl) phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mono-2-ethyl-5-hydroxyhexyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary health concerns associated with MEHHP exposure?
A1: MEHHP is considered an endocrine disruptor, meaning it can interfere with the body's hormonal systems. Studies have linked MEHHP exposure to various adverse outcomes, particularly in relation to reproductive health.
Q2: What specific reproductive health issues have been linked to MEHHP?
A2: Research suggests potential associations between MEHHP exposure and:
- Reduced semen quality and male infertility: Studies have reported inverse associations between urinary MEHHP concentrations and semen parameters like sperm concentration, motility, and morphology. []
- Endometriosis: Some studies suggest a potential link between MEHHP exposure and an increased risk of endometriosis. []
- Uterine fibroids: MEHHP exposure has been associated with altered microRNA expression in uterine fibroids, potentially contributing to their pathogenesis. []
- Adverse IVF outcomes: Elevated levels of MEHHP in women undergoing IVF have been associated with lower oocyte yield, mature oocyte number, and fertilization rates. []
Q3: Are there sex-specific effects of MEHHP exposure?
A3: Yes, several studies suggest sex-specific effects of MEHHP exposure:
- Infant growth and development: In a longitudinal study, childhood exposure to DEHP metabolites, including MEHHP, was associated with lower BMI z-scores in boys and higher BMI z-scores in girls. [] Additionally, prenatal MEHHP exposure was linked to shorter anogenital distance in male newborns. []
- Neurodevelopment: Prenatal exposure to MEHHP was inversely associated with Mental and Psychomotor Developmental Indices in infants at 6 months, with stronger associations observed in males. []
Q4: Are there long-term health effects associated with MEHHP exposure?
A4: Research on the long-term health effects of MEHHP is ongoing. Some studies suggest potential links with:
- Nonalcoholic fatty liver disease (NAFLD): High urinary MEHHP levels were associated with a higher prevalence of NAFLD in Korean adults. []
- Frailty in older adults: A study found higher MEHHP concentrations in the urine of pre-frail and frail older adults compared to their robust counterparts. []
Q5: How is MEHHP metabolized and excreted from the body?
A5: MEHHP is primarily metabolized by glucuronidation, forming glucuronide conjugates that are excreted in urine. [, ]
Q6: Is there variability in urinary MEHHP concentrations over time?
A6: Yes, urinary MEHHP concentrations can vary considerably within and between individuals, even over short periods. Factors like diet, timing of urine collection, and individual metabolism can influence these levels. [, ]
Q7: What analytical methods are commonly used to measure MEHHP concentrations?
A7: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used technique for quantifying MEHHP in biological samples. This method offers high sensitivity and selectivity for accurate measurement. [, , ]
Q8: What are the limitations of using urinary MEHHP as a biomarker of DEHP exposure?
A8: While urinary MEHHP is a valuable biomarker, some limitations include:
- Short half-life: MEHHP has a short half-life, so a single urine sample may not accurately reflect long-term exposure. []
- Variability in metabolism: Individuals metabolize DEHP at different rates, leading to variability in urinary MEHHP levels. []
- Potential for external contamination: Urinary MEHP, another DEHP metabolite, is more prone to external contamination than MEHHP. []
Q9: What are the sources of DEHP, the parent compound of MEHHP, in the environment?
A9: DEHP is primarily released into the environment during the manufacture, use, and disposal of PVC products. It can leach from these products and enter the environment through various pathways, including landfills, wastewater treatment plants, and atmospheric deposition.
Q10: Have regulatory measures been implemented to mitigate DEHP exposure?
A10: Yes, DEHP has been identified as a substance of very high concern (SVHC) under the European Union's REACH regulation. This classification has led to restrictions on its use in certain products and applications. []
Q11: What resources are available for researchers studying MEHHP and other phthalates?
A11: Numerous resources support research on MEHHP and related phthalates, including:
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